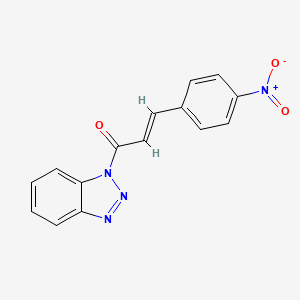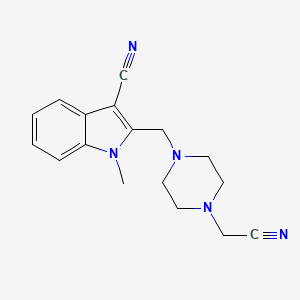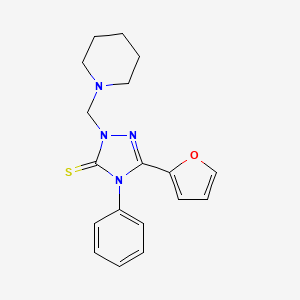![molecular formula C27H25ClN4O4 B11105269 1-{5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11105269.png)
1-{5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-4-(4-MORPHOLINOPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, a morpholinophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-4-(4-MORPHOLINOPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]-1-ETHANONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the benzodioxole and chlorophenyl derivatives, followed by their coupling with the triazole ring under specific conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-4-(4-MORPHOLINOPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-[5-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-4-(4-MORPHOLINOPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-4-(4-MORPHOLINOPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[5-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-4-(4-MORPHOLINOPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]-1-ETHANONE:
Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-: Similar in structure but differs in the presence of a piperidine ring.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 1-[5-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-4-(4-MORPHOLINOPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25ClN4O4 |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-4-(4-morpholin-4-ylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C27H25ClN4O4/c1-18(33)26-29-32(23-5-3-20(28)4-6-23)27(19-2-11-24-25(16-19)36-17-35-24)31(26)22-9-7-21(8-10-22)30-12-14-34-15-13-30/h2-11,16,27H,12-15,17H2,1H3 |
InChI Key |
ZHGBQVGROHFQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11105187.png)
![Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate](/img/structure/B11105189.png)
![2-[Methyl(phenyl)amino]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11105195.png)


![N'-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11105211.png)

![3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11105223.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11105231.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11105237.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105254.png)
![2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11105262.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B11105264.png)
